3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a fluorobenzyl group attached to a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 4-fluorobenzyl chloride with 1,2,4-triazolo[4,3-a]pyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorobenzyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the fluorobenzyl group may enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
3-(4-Methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.
3-(4-Nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure with a nitrobenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine imparts unique properties to the compound, such as increased lipophilicity and enhanced binding affinity for certain molecular targets. These properties make it a valuable compound for research and development in various scientific fields .
Biological Activity
3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties based on recent research findings.
- Molecular Formula : C12H9FN4
- Molecular Weight : 232.25682 g/mol
- CAS Number : 1159553-30-6
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. The compound has been evaluated for its efficacy against various bacterial strains using the microbroth dilution method.
Key Findings :
- The compound exhibited moderate to good antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for some derivatives were comparable to standard antibiotics like ampicillin, indicating significant antibacterial potential .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Anticancer Activity
The anticancer properties of this compound have been investigated against several cancer cell lines.
Research Findings :
- A derivative of this compound demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 μM for A549 and 0.15 ± 0.08 μM for MCF-7 .
- The mechanism of action appears to involve inhibition of c-Met kinase, a target in cancer therapy .
Cell Line | IC50 Value (μM) |
---|---|
A549 | 0.83 ± 0.07 |
MCF-7 | 0.15 ± 0.08 |
HeLa | 2.85 ± 0.74 |
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural features. Modifications at various positions can enhance their pharmacological profiles.
Key Observations :
- Substituents at the R1 and R2 positions significantly affect antibacterial efficacy; for instance, longer alkyl chains improve lipophilicity and cell permeability .
- Compounds with electron-donating groups at the R2 position generally exhibit better antibacterial activity compared to those with electron-withdrawing groups .
Case Studies
A series of studies have been conducted to evaluate the biological activities of triazolo[4,3-a]pyrazine derivatives:
- Antibacterial Evaluation : A study synthesized several derivatives and tested them against common pathogens. The most active compounds showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
- Anticancer Studies : Derivatives were tested for their ability to inhibit c-Met kinase and induce apoptosis in cancer cells through various assays including Annexin V-FITC/PI staining .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHSCWASVCFSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C3N2C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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